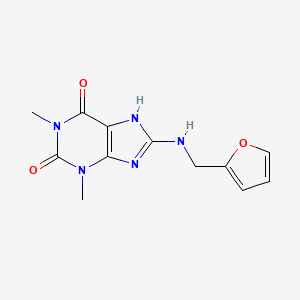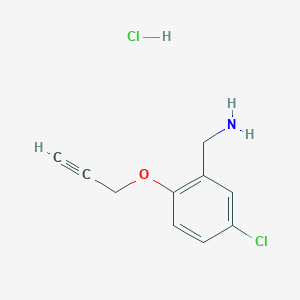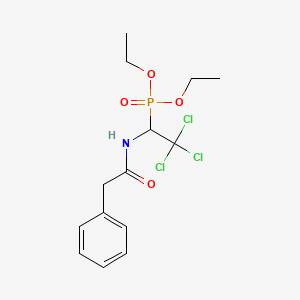
8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione, also known as FMeAdo, is a purine derivative that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in the regulation of cellular methylation processes.
Wirkmechanismus
8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione acts as a potent inhibitor of SAHH, which is involved in the regulation of cellular methylation processes. SAHH catalyzes the hydrolysis of SAH to adenosine and homocysteine, thereby regulating the intracellular concentration of SAH. This compound inhibits SAHH by binding to the enzyme's active site and preventing the hydrolysis of SAH. This leads to the accumulation of SAH, which inhibits DNA methylation and other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells and suppress viral replication in vitro. In addition, it has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune disorders. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione is a potent inhibitor of SAHH and has been extensively studied for its potential therapeutic applications. Its availability in high yield and purity makes it a valuable tool for research purposes. However, this compound has some limitations in lab experiments. Its potent inhibitory activity can lead to off-target effects, and its high lipophilicity can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione. One potential direction is the development of more selective SAHH inhibitors that have fewer off-target effects. Another direction is the investigation of this compound's potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability. Overall, this compound represents a promising avenue for the development of novel therapeutic agents.
Synthesemethoden
The synthesis of 8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione involves the reaction of 2,6-diaminopurine with furfurylamine in the presence of acetic anhydride. The resulting intermediate is then treated with acetic acid and acetic anhydride to yield this compound. This method has been optimized for high yield and purity, making this compound readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. Its ability to inhibit SAHH makes it a promising candidate for the development of novel therapeutic agents. SAHH inhibition leads to the accumulation of S-adenosylhomocysteine (SAH), which in turn inhibits DNA methylation and other cellular processes. This can lead to the induction of apoptosis in cancer cells and the suppression of viral replication.
Eigenschaften
IUPAC Name |
8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-16-9-8(10(18)17(2)12(16)19)14-11(15-9)13-6-7-4-3-5-20-7/h3-5H,6H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQQTRPUKDTFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2625099.png)
![1-[(3,5-dimethylisoxazol-4-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2625100.png)
![ethyl 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2625101.png)

![N-[4-(4-chlorophenoxy)phenyl]-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2625106.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2625108.png)
![2-oxo-2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2625109.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2625114.png)
![1-(1,3-benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone](/img/structure/B2625115.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2625118.png)
![1-(1-Phenyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2625119.png)
![2-Chloro-N-[2-(3-methylpiperidin-1-yl)-1-(1-methylpyrazol-4-yl)-2-oxoethyl]propanamide](/img/structure/B2625120.png)